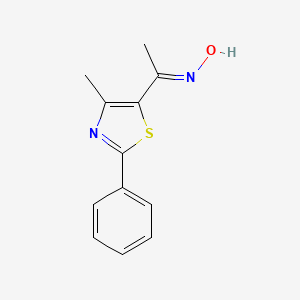

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.275 g/mol . It is also known by several synonyms, including 4-methyl-2-phenyl-1,3-thiazol-5-yl methanol, 4-methyl-2-phenylthiazol-5-yl methanol, and 4-methyl-2-phenyl-5-thiazolemethanol .

Synthesis Analysis

The synthesis of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” involves the reaction of the ethyl ester with lithium aluminium tetrahydride in tetrahydrofuran at 0°C for 1.5 hours under an inert atmosphere . The reaction mixture is then quenched by the careful addition of water, followed by ethyl acetate and anhydrous sodium sulfate .Molecular Structure Analysis

The molecular structure of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be represented by the SMILES notation: CC1=C(SC(=N1)C2=CC=CC=C2)CO .Wissenschaftliche Forschungsanwendungen

- Antimicrobial Activity : Researchers have explored the antimicrobial potential of this compound. Its unique thiazole ring and phenyl group may contribute to inhibiting bacterial growth or fungal infections .

- Anticancer Properties : Investigating its effects on cancer cells could lead to novel chemotherapeutic agents. The oxime moiety might play a role in targeting specific pathways .

- Catalyst Ligand : The thiazole ring can serve as a ligand in transition metal-catalyzed reactions. Researchers have used it to promote various transformations, such as C–C bond formation or asymmetric synthesis .

- Photoluminescent Materials : The compound’s aromatic system and sulfur-containing heterocycle make it interesting for designing luminescent materials. Researchers explore its potential in organic light-emitting diodes (OLEDs) or sensors .

- Enzyme Inhibition : Investigating its interaction with enzymes (e.g., cholinesterases) could provide insights into enzyme inhibition mechanisms. This knowledge is valuable for drug design and understanding biological processes .

- Pollutant Detection : The compound’s reactivity and functional groups make it suitable for detecting environmental pollutants. Researchers have explored its use in sensors for heavy metals or organic contaminants .

- Metabolite Identification : Understanding how the body metabolizes this compound is crucial. Researchers analyze its metabolic pathways and potential bioactivation or detoxification routes .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science

Biochemical Studies

Environmental Chemistry

Pharmacokinetics and Metabolism

Safety and Hazards

Eigenschaften

IUPAC Name |

(NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQISPQROQJHEJE-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)

![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)

![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)